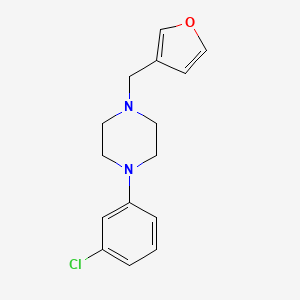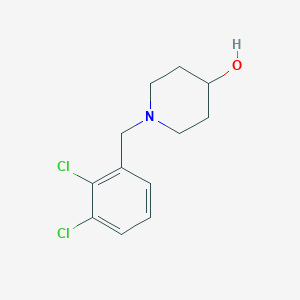![molecular formula C20H23ClN2O B5677523 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride, also known as clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research since then. Clonazolam is known for its potent anxiolytic, sedative, and hypnotic effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders.
作用机制
Clonazolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the inhibitory neurotransmitter GABA. This leads to an increase in the activity of GABAergic neurons, which results in the sedative, anxiolytic, and hypnotic effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride.
Biochemical and Physiological Effects
Clonazolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a high affinity for the GABA-A receptor, which makes it a potent sedative and anxiolytic agent.
实验室实验的优点和局限性
Clonazolam has several advantages for use in lab experiments. It is a potent drug that produces consistent effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders. However, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride also has some limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride has a high potential for abuse and dependence, which can limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research on 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. Some of the most promising areas of study include investigating the mechanisms of action of benzodiazepines on the GABA-A receptor, exploring the potential therapeutic uses of these drugs, and developing new and more effective treatments for anxiety and sleep disorders. Additionally, research on the long-term effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride use could help to inform policies and guidelines around the use of benzodiazepines in clinical settings.
合成方法
Clonazolam can be synthesized by reacting 2-chlorobenzaldehyde with phenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with diazepam to form 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. The synthesis of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride is a complex process and requires advanced knowledge of organic chemistry.
科学研究应用
Clonazolam has been used extensively in scientific research to study the mechanisms of anxiety and sleep disorders. It has been found to be effective in reducing anxiety and inducing sleep in animal models. Clonazolam has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the potential therapeutic uses of these drugs.
属性
IUPAC Name |
3-(2-chlorophenyl)-1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-10-5-4-9-17(19)18(16-7-2-1-3-8-16)15-20(24)23-13-6-11-22-12-14-23/h1-5,7-10,18,22H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIOWVPCWNGNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)
![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)

![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)